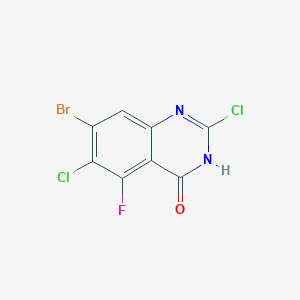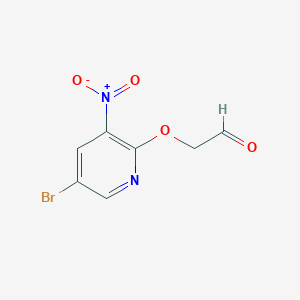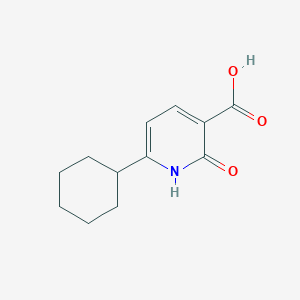![molecular formula C15H28N2O2 B15364635 Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a ring system that includes a bridgehead atom shared by two rings, and an aminoethyl group attached to the spirocyclic core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable diene with a dienophile under controlled conditions to form the spirocyclic structure. Subsequent functionalization introduces the aminoethyl group and the ester moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the aminoethyl group.
Alcohol: Produced by the reduction of the ester group.
Substituted Spirocyclic Compounds: Formed through nucleophilic substitution reactions.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
1,1-Dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: Another spirocyclic compound with an aminoethyl group.
1,1-Dimethylethyl (4R-cis)-6-Aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate: A stereoisomer with a similar structure.
Uniqueness: 1,1-Dimethylethyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC名 |
tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-5-15(6-9-17)10-12(11-15)4-7-16/h12H,4-11,16H2,1-3H3 |
InChIキー |
BWPISGIACJREIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)

![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)



![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)


